2-Methyl-1-(2-nitrophenyl)propan-1-one
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Overview
Description
2-Methyl-1-(2-nitrophenyl)propan-1-one is an organic compound with the molecular formula C10H11NO3 It is a nitroaromatic ketone, characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-nitrophenyl)propan-1-one typically involves the nitration of 2-methylpropiophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 2-Methyl-1-(2-aminophenyl)propan-1-one.
Oxidation: 2-Methyl-1-(2-nitrophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methyl-1-(2-nitrophenyl)propan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-nitrophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(4-nitrophenyl)propan-1-one: Similar structure but with the nitro group at the para position.
2-Methyl-2-nitro-1-propanol: Contains a nitro group and a hydroxyl group on the same carbon atom.
1-(2-Methoxy-5-nitrophenyl)propan-1-one: Contains a methoxy group in addition to the nitro group.
Uniqueness
2-Methyl-1-(2-nitrophenyl)propan-1-one is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different biological activities and applications compared to its analogs .
Properties
IUPAC Name |
2-methyl-1-(2-nitrophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(2)10(12)8-5-3-4-6-9(8)11(13)14/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRIBGFCIOLNPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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